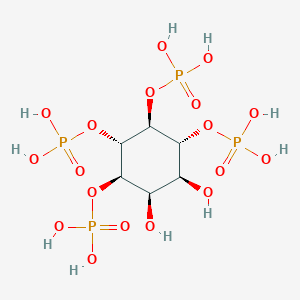

1D-myo-Inositol 1,4,5,6-tetrakisphosphate

Vue d'ensemble

Description

1D-myo-Inositol 1,4,5,6-tetrakisphosphate is an inositol polyphosphate that plays a key role in receptor-mediated cell signaling events . It is produced acutely in response to a receptor-independent process, such as the infection of intestinal epithelial cells .

Synthesis Analysis

The synthesis of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate involves several steps. It is produced from L-quebrachitol . The enzyme inositol-tetrakisphosphate 1-kinase catalyzes the chemical reaction where ATP and 1D-myo-inositol 3,4,5,6-tetrakisphosphate are the substrates, and the products are ADP and 1D-myo-inositol 1,3,4,5,6-pentakisphosphate .Molecular Structure Analysis

The molecular structure of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate is represented by the linear formula C6H8O18P4K8 . Its molecular weight is 804.80 .Chemical Reactions Analysis

The chemical reactions involving 1D-myo-Inositol 1,4,5,6-tetrakisphosphate are complex. It is involved in lipid signaling pathways and has been shown to antagonize the negative regulation of calcium-mediated chloride secretion by epidermal growth factor .Physical And Chemical Properties Analysis

The physical and chemical properties of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate include a storage temperature of -20°C . It is a non-combustible solid .Applications De Recherche Scientifique

Synthesis and Derivatives

- Synthesis and Membrane-Permeant Derivatives : D-myo-inositol 1,4,5,6-tetrakisphosphate and its analogues have been synthesized with modifications to the hydroxy groups. These derivatives are converted to uncharged, bioactivatable acetoxymethyl esters (Roemer et al., 1995).

- Enzyme Kinase Activity : An enzyme in murine bone macrophages can synthesize myo-inositol pentakisphosphate from myo-inositol tetrakisphosphate fractions, suggesting the existence of a kinase that phosphorylates L-myo-inositol 1,4,5,6-tetrakisphosphate (Stephens et al., 1988).

Biological Functions and Mechanisms

- Cell Signalling : Inositol 1,3,4,5-tetrakisphosphate, similar in structure to 1D-myo-Inositol 1,4,5,6-tetrakisphosphate, is likely to be a second messenger and could be the precursor of inositol 1,4,5-trisphosphate (Batty et al., 1985).

- Regulation of Chloride Channels : D-myo-Inositol 3,4,5,6-tetrakisphosphate selectively blocks epithelial calcium-activated chloride channels, suggesting a potential therapeutic application for conditions like diabetic nephropathy and cystic fibrosis (Ismailov et al., 1996).

Propriétés

IUPAC Name |

[(1R,2R,3S,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVYFOANPDTYBY-YORTWTKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-myo-Inositol 1,4,5,6-tetrakisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1D-myo-Inositol 1,4,5,6-tetrakisphosphate | |

CAS RN |

109837-24-3 | |

| Record name | D-myo-Inositol 1,4,5,6-tetrakisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

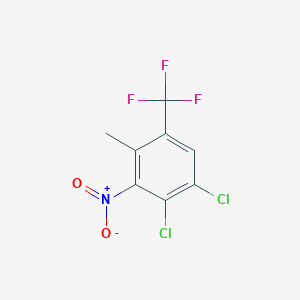

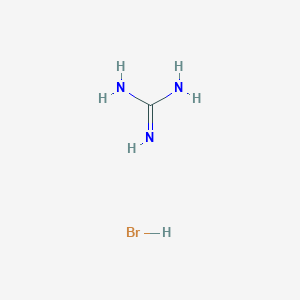

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

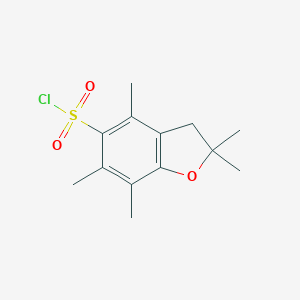

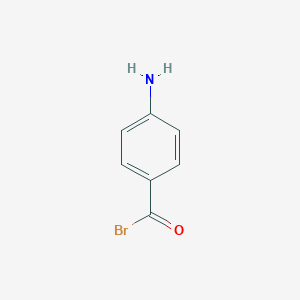

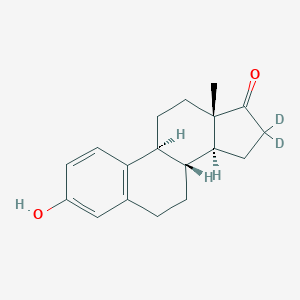

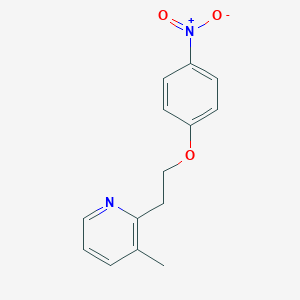

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)